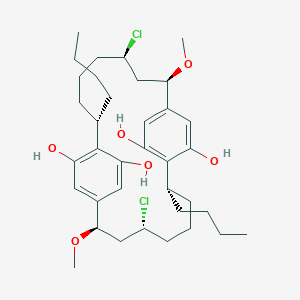
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related polyfluorinated compounds involves the use of lithiation reactions, as seen in the synthesis of derivatives from 1H-undecafluorobicyclo(2,2,1)heptane . This process includes the conversion of the lithiated compound into various derivatives, such as iodo, hydroxymethyl, carboxy, and aceto derivatives. These methods could potentially be adapted for the synthesis of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is not provided, the structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis . This compound exhibits strong intermolecular hydrogen bonding, which is a common feature in fluorinated alcohols due to the high electronegativity of fluorine. It is likely that 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol would also exhibit strong hydrogen bonding, affecting its molecular conformation and interactions.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, but they do provide information on the reactivity of similar fluorinated compounds. For instance, the iodide derivative of 1H-undecafluorobicyclo(2,2,1)heptane can form a Grignard reagent, which suggests that the fluorinated heptan-2-ol may also be able to participate in Grignard reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated alcohols are often characterized by their strong hydrogen bonds and high stability. The presence of multiple fluorine atoms can significantly alter the hydrophobicity, boiling point, and reactivity of the compound. Theoretical calculations on the electronic structure of related compounds predict applications in fluoro-containing materials, indicating that 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol could also be useful in the synthesis of organic fluoro-containing polymers .
Scientific Research Applications
1. Organic Synthesis and Catalysis
- Regioselective Oxidation : Beckwith and Duong (1979) demonstrated the regioselective oxidation of adsorbed alkyl hydrogen succinates, including derivatives of undecanol and decalols, using ozone in Freon 11. This study highlights the potential use of such compounds in selective organic synthesis processes (Beckwith & Duong, 1979).
2. Material Science and Liquid Crystals
- Design and Synthesis of Chiral Benzoates : Milewska et al. (2015) explored the properties of novel chiral benzoates and fluorobenzoates, using various optically active alcohols including 2-undecanol. Their study contributes to understanding the mesomorphic properties of these compounds, relevant to material science and liquid crystal technology (Milewska et al., 2015).
3. Environmental Chemistry
- Biotransformation in River Sediment Systems : Zhao et al. (2013) investigated the biotransformation of fluorotelomer alcohols in river sediment, providing insights into environmental pathways and degradation of such compounds (Zhao et al., 2013).
4. Pharmaceutical and Medical Research
- Fluorinated Compounds in Medicinal Chemistry : Thaisrivongs et al. (1987) described the synthesis and application of fluorinated compounds in enzyme inhibitors, indicating the relevance of such compounds in the development of pharmaceuticals (Thaisrivongs et al., 1987).
Safety And Hazards
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYNEVFKTZVANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597206 | |
| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | |
CAS RN |
914637-05-1 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
